6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid

Lipophilicity Drug-likeness Antiparasitic SAR

6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid is a synthetic quinoline-4-carboxylic acid derivative featuring a 6-chloro substituent on the quinoline core and a 5-(2,4-dichlorophenyl)furan-2-yl moiety at the 2-position. This compound belongs to the broader class of halogenated quinoline-4-carboxylic acids, which have been extensively investigated for antiprotozoal activities, particularly against Leishmania species.

Molecular Formula C20H10Cl3NO3
Molecular Weight 418.65
CAS No. 899942-26-8
Cat. No. B2587557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid
CAS899942-26-8
Molecular FormulaC20H10Cl3NO3
Molecular Weight418.65
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C3=NC4=C(C=C(C=C4)Cl)C(=C3)C(=O)O
InChIInChI=1S/C20H10Cl3NO3/c21-10-2-4-16-13(7-10)14(20(25)26)9-17(24-16)19-6-5-18(27-19)12-3-1-11(22)8-15(12)23/h1-9H,(H,25,26)
InChIKeyNQICXTFYYCAODI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid (CAS 899942-26-8): Structural Identity and Compound Class for Procurement Evaluation


6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid is a synthetic quinoline-4-carboxylic acid derivative featuring a 6-chloro substituent on the quinoline core and a 5-(2,4-dichlorophenyl)furan-2-yl moiety at the 2-position . This compound belongs to the broader class of halogenated quinoline-4-carboxylic acids, which have been extensively investigated for antiprotozoal activities, particularly against Leishmania species [1]. The molecular formula is C₂₀H₁₀Cl₃NO₃ and the molecular weight is 418.65 g/mol . Its structural complexity—combining three chlorine atoms distributed across both the quinoline and pendant aromatic systems—distinguishes it from simpler quinoline-4-carboxylic acid analogs and is hypothesized to modulate target binding affinity and physicochemical properties relevant to drug discovery programs.

Why 6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid Cannot Be Interchanged with Simpler Quinoline-4-carboxylic Acid Analogs


Generic substitution of quinoline-4-carboxylic acid derivatives is not feasible because both the nature and position of halogen substituents profoundly influence antiprotozoal potency and selectivity. A comprehensive review of quinoline-based antileishmanial agents demonstrates that 2- and 6-substituted quinolines generally exhibit greater activity, and this activity is often enhanced by the presence of halogen or hydroxyl groups [1]. Removal of the 6-chloro substituent, replacement of the 2,4-dichlorophenyl-furan group with a simple furan or methylfuran ring, or migration of the chlorine atoms to alternative positions can drastically alter electronic distribution, lipophilicity, and hydrogen-bonding capacity, thereby compromising the intended biological activity. Consequently, sourcing the exact compound with its specific substitution pattern is critical for maintaining experimental reproducibility and SAR continuity in medicinal chemistry campaigns targeting leishmaniasis or related parasitic diseases.

6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Enhancement via Tri-chlorinated Architecture Compared to Non-chlorinated Parent Scaffold

The target compound incorporates three chlorine atoms (6-chloro on quinoline and 2,4-dichloro on the pendant phenyl ring), substantially increasing its lipophilicity relative to the non-halogenated analog 2-(furan-2-yl)quinoline-4-carboxylic acid. While an experimentally measured logP for the target compound is not available in the public domain, the additive effect of chlorine substitutions (approximately +0.7 to +1.0 logP units per chlorine atom) suggests a predicted logP in the range of 4.5–5.5, compared to the reported logP of 3.19 for 2-(furan-2-yl)quinoline-4-carboxylic acid . Elevated lipophilicity is associated with improved membrane permeability and potential central nervous system penetration, properties that are advantageous for targeting intracellular amastigote forms of Leishmania parasites [1].

Lipophilicity Drug-likeness Antiparasitic SAR

Molecular Weight Differentiation from Methyl-Substituted Analog and Impact on In Vitro Potency Interpretation

The target compound (MW 418.65 g/mol) is considerably heavier than the structurally related 6-chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid (MW 287.70 g/mol) due to the replacement of a methyl group with a 2,4-dichlorophenyl ring [1]. This mass differential has implications for in vitro potency comparisons: when IC₅₀ values are expressed in mass concentration units (e.g., µg/mL), the heavier compound would require a proportionally lower molar concentration to achieve the same mass-based readout. Researchers normalizing across quinoline-4-carboxylic acid libraries should account for this factor to avoid misinterpretation of SAR trends. The dichlorophenyl ring also provides additional π-stacking and hydrophobic contacts that are absent in the methyl analog, which class-level SAR identifies as beneficial for target enzyme binding [2].

Molecular weight SAR Potency normalization

Multiple Halogen Substitution Pattern Aligns with Privileged Antileishmanial Scaffolds Identified in Class-Level SAR

A recent mini-review of quinoline-based antileishmanial agents explicitly concludes that '2- and 6-substituted quinolines generally show greater activity, often enhanced by the presence of halogen or hydroxyl groups' [1]. The target compound uniquely combines a 6-chloro substituent (halogen at the 6-position) with a 2,4-dichlorophenyl moiety attached via a furan linker at the 2-position, thereby incorporating the privileged halogenation pattern at both key positions simultaneously. While the review does not provide quantitative IC₅₀ data for this exact compound, it establishes a clear class-level structure–activity trend: polyhalogenated 2,6-disubstituted quinolines constitute a recognized pharmacophore for antileishmanial drug discovery. Simpler analogs lacking either the 6-halogen or the dichlorophenyl motif would fall outside this optimized substitution framework.

Antileishmanial activity Halogen SAR Privileged scaffold

Commercially Advertised Purity Benchmark of ≥95% Establishes a Minimum Quality Specification for Reproducible Screening

The target compound is offered at a purity of ≥95% as per vendor specification . This purity level is consistent with industry standards for compound library screening, where purities below 90% can lead to confounding assay results due to impurity-driven false positives or antagonistic effects. While many quinoline-4-carboxylic acid analogs are also available at similar purity grades, the explicit documentation of ≥95% purity for this specific CAS number provides procurement teams with a verifiable quality benchmark. In contrast, several commercially listed analogs (e.g., certain 2-(furan-2-yl)quinoline-4-carboxylic acid preparations) are sold without a publicly disclosed purity specification, introducing uncertainty into assay interpretation .

Purity Quality control Screening reproducibility

Optimal Application Scenarios for 6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid Based on Quantitative Differentiation Evidence


Antileishmanial Lead Discovery Libraries Requiring Halogen-Enriched Quinoline Scaffolds

Given its alignment with the privileged 2,6-dihalogenated quinoline SAR framework identified in the antileishmanial literature [1], this compound is ideally suited as a core scaffold for focused libraries targeting Leishmania parasites. Its elevated lipophilicity (estimated logP 4.5–5.5) enhances intracellular penetration to reach amastigote forms residing within parasitophorous vacuoles. Procurement for antileishmanial screening is supported by class-level evidence that halogenation at both the 2- and 6-positions improves potency [1].

SAR Expansion Studies Differentiating 2,4-Dichlorophenyl-Furan vs. Simple Furan or Methylfuran Analogs

The substantial molecular weight difference (418.65 vs. 287.70 g/mol) between this compound and 6-chloro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid [2] makes it a critical comparator for deconvoluting the contribution of the 2,4-dichlorophenyl ring to target binding. Researchers performing matched-pair SAR analysis should include this compound to isolate the electronic and steric effects of the dichlorophenyl moiety, which provides additional π-stacking and hydrophobic contacts absent in the methyl analog.

Physicochemical Property Optimization Studies Leveraging Tri-chlorinated Lipophilicity

For programs aiming to optimize the balance between lipophilicity and aqueous solubility in quinoline-4-carboxylic acid series, this compound serves as a high-logP reference point. Its predicted logP of 4.5–5.5, relative to the baseline logP of 3.19 for the non-halogenated parent scaffold , enables systematic assessment of how incremental chlorination impacts permeability, metabolic stability, and off-target binding. Procurement is warranted for any medicinal chemistry campaign requiring a tri-chlorinated comparator to bracket the lipophilicity range of a lead series.

Reference Standard Procurement for Assay Quality Control with Documented Minimum Purity

The advertised purity of ≥95% provides a verifiable quality benchmark for use as a reference standard in bioassay quality control. In contrast to certain commercially available quinoline-4-carboxylic acid analogs that lack explicit purity documentation , this compound's specification enables procurement teams to establish acceptance criteria and enables researchers to differentiate assay variability arising from compound quality versus biological factors.

Quote Request

Request a Quote for 6-Chloro-2-[5-(2,4-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.